molecular formula C7H11N B1453546 N-(but-3-yn-1-yl)cyclopropanamine CAS No. 1181225-90-0

N-(but-3-yn-1-yl)cyclopropanamine

Cat. No.: B1453546
CAS No.: 1181225-90-0
M. Wt: 109.17 g/mol
InChI Key: KULKTKJKBMJLMC-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a but-3-yn-1-yl group. The compound combines the unique electronic properties of a cyclopropane ring with the reactivity of an alkyne moiety. Its molecular formula is C₇H₁₁N, with a molecular weight of 109.17 g/mol. Synthetically, it is prepared via alkylation of cyclopropanamine with but-3-yn-1-yl derivatives, often employing transition-metal catalysts like Pd or Co complexes .

Properties

CAS No.

1181225-90-0

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

N-but-3-ynylcyclopropanamine

InChI

InChI=1S/C7H11N/c1-2-3-6-8-7-4-5-7/h1,7-8H,3-6H2

InChI Key

KULKTKJKBMJLMC-UHFFFAOYSA-N

SMILES

C#CCCNC1CC1

Canonical SMILES

C#CCCNC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide (10a)
  • Structure : Alkyne + sulfonamide + nitrobenzene.
  • Molecular Weight : ~279.3 g/mol (estimated).
  • Reactivity : The sulfonamide and nitro groups enhance electrophilicity, making it suitable for nucleophilic substitution reactions. Unlike N-(but-3-yn-1-yl)cyclopropanamine, the nitro group may limit biocompatibility due to toxicity concerns .
N-[(2-nitrophenyl)methyl]cyclopropanamine
  • Structure : Cyclopropane + nitrobenzyl group.
  • Molecular Weight : 192.2 g/mol.
  • Stability : Stable under recommended storage conditions but decomposes under fire to release nitrogen oxides . The absence of an alkyne reduces reactivity in click chemistry compared to the target compound .
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine
  • Structure: Cyclopropane + chlorophenoxypropyl chain.
  • Molecular Weight : 225.71 g/mol.
  • However, the lack of an alkyne limits its utility in metal-catalyzed cross-couplings .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
This compound 109.17 Cyclopropane, alkyne Click chemistry, metal catalysis Pharmaceutical intermediates
N-[(2-nitrophenyl)methyl]cyclopropanamine 192.2 Cyclopropane, nitrobenzyl Electrophilic substitution Research chemicals
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine 225.71 Cyclopropane, chlorophenoxy Antimicrobial potential Material science
N-benzylbut-3-yn-1-amine (15a) ~161.24 Alkyne, benzyl Cross-coupling reactions Organic synthesis

Research Findings

Synthetic Utility :

  • This compound’s alkyne group facilitates efficient coupling in Pd-catalyzed reactions, as demonstrated in the synthesis of enediynes . In contrast, nitrobenzyl derivatives (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) are less versatile due to their electron-withdrawing nitro groups .

Thermal Stability: Cyclopropane-containing compounds generally exhibit higher strain energy, but this compound remains stable under standard conditions. Comparatively, chlorophenoxy derivatives decompose at elevated temperatures, releasing hazardous byproducts like HCl .

Biological Activity: Alkynyl amines like this compound are precursors to bioactive molecules, including kinase inhibitors .

Preparation Methods

Protection of Cyclopropanamine

  • Starting material: (trans)-2-(4-hydroxyphenyl)cyclopropanamine hydrobromide.
  • Reagents: Di-tert-butyl dicarbonate (Boc2O) and triethylamine (Et3N).
  • Solvent: Methanol/water mixture (3:1).
  • Conditions: Stirring at room temperature for 3 hours.
  • Outcome: Formation of tert-butyl ((trans)-2-(4-hydroxyphenyl)cyclopropyl)carbamate with 53% yield.
  • Characterization: Confirmed by HRMS (m/z 250.1438 [M+H]+) and 1H NMR (300 MHz, CDCl3).

Introduction of But-3-yn-1-yl Group

  • Starting material: tert-butyl ((trans)-2-(4-hydroxyphenyl)cyclopropyl)carbamate.
  • Reagents: Triphenylphosphane (PPh3), diisopropyl azodicarboxylate (DIAD), and 4-pentyn-1-ol (but-3-yn-1-ol).
  • Solvent: Dry tetrahydrofuran (THF).
  • Conditions: Stirring overnight at room temperature.
  • Outcome: Formation of tert-butyl ((trans)-2-(4-(pent-4-yn-1-yloxy)phenyl)cyclopropyl)carbamate with 51% yield.
  • Characterization: HRMS (m/z 631.3738 [2M+H]+) and 1H NMR (500 MHz, CDCl3).

Deprotection to Yield this compound

  • Starting material: tert-butyl ((trans)-2-(4-(pent-4-yn-1-yloxy)phenyl)cyclopropyl)carbamate.
  • Reagent: 4 M hydrochloric acid (HCl) in dioxane.
  • Conditions: 0 °C to room temperature, 3 hours.
  • Outcome: Removal of Boc protecting group to yield the free amine, this compound hydrochloride salt with 92% yield.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Solvent Temperature Time Yield (%) Product Description
1. Amine Protection Boc2O, Et3N MeOH/H2O (3:1) RT 3 h 53 tert-Butyl ((trans)-2-(4-hydroxyphenyl)cyclopropyl)carbamate
2. But-3-yn-1-yl Introduction PPh3, DIAD, 4-pentyn-1-ol Dry THF RT Overnight 51 tert-Butyl ((trans)-2-(4-(pent-4-yn-1-yloxy)phenyl)cyclopropyl)carbamate
3. Deprotection 4 M HCl in dioxane Dioxane 0 °C to RT 3 h 92 This compound hydrochloride

Analytical and Characterization Data

  • NMR Spectroscopy:

    • 1H NMR and 13C NMR spectra confirm the structure at each step, showing characteristic shifts for the cyclopropane ring, aromatic protons, alkyne protons, and Boc group signals.
    • Multiplet patterns and coupling constants align with expected chemical environments.
  • High-Resolution Mass Spectrometry (HRMS):

    • Accurate mass measurements confirm molecular formulas with deviations within acceptable ranges (e.g., found 250.1438 vs. calculated 250.1443 for intermediate 1).
  • Purification:

    • Flash column chromatography on silica gel is used to purify intermediates and final products, typically employing ethyl acetate-hexanes mixtures.

Research Findings and Notes

  • The Mitsunobu reaction (PPh3/DIAD) is effective for coupling the but-3-yn-1-ol moiety to the phenolic hydroxyl group of the protected cyclopropanamine, providing moderate yields (~51%).
  • Boc protection is essential to prevent amine side reactions during coupling.
  • Deprotection under mild acidic conditions (4 M HCl in dioxane) proceeds efficiently with high yield (92%), yielding the free amine salt suitable for further applications.
  • The synthetic route is reproducible and scalable, with all steps performed under inert atmosphere and anhydrous conditions to ensure product integrity.
  • Characterization data match literature values, confirming the identity and purity of the compound at each stage.

Summary Table of Preparation

Step Reaction Type Key Reagents Yield (%) Key Conditions Product
1 Amine protection Boc2O, Et3N 53 RT, MeOH/H2O (3:1), 3 h Boc-protected cyclopropanamine
2 Mitsunobu coupling PPh3, DIAD, 4-pentyn-1-ol 51 RT, THF, overnight Boc-protected alkynyl ether intermediate
3 Acidic deprotection 4 M HCl in dioxane 92 0 °C to RT, 3 h This compound salt

This synthesis method provides a reliable and efficient route to this compound, with well-documented reaction conditions and analytical verification, suitable for research and development in medicinal chemistry and related fields.

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